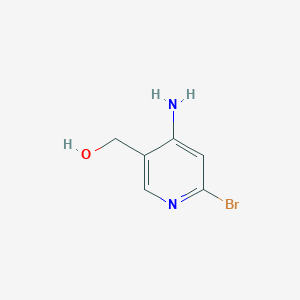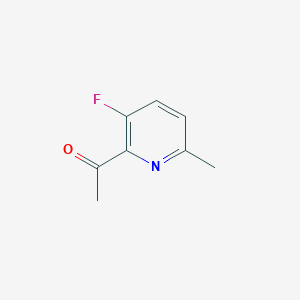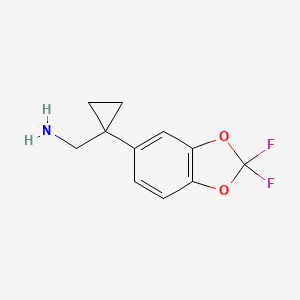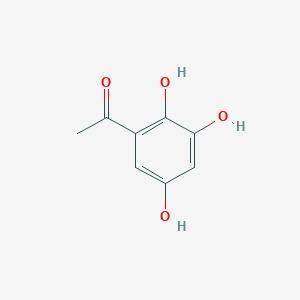
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sec-butyl group at position 1, a nitro group at position 3, and a carbaldehyde group at position 5. The molecular formula of this compound is C8H11N3O3 .
Preparation Methods
The synthesis of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of a suitable acetylenic ketone with sec-butylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . Another approach involves the use of multicomponent reactions, where primary alcohols, aldehydes, and hydrazine monohydrochloride are combined under mild conditions to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield pyrazole carboxylic acids, while reduction with sodium borohydride can produce amino pyrazoles .
Scientific Research Applications
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various reaction pathways and the development of new synthetic methodologies .
In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro and aldehyde groups in this compound makes it a potential candidate for drug discovery and development .
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions. For example, in cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-sec-Butyl-1H-pyrazole-5-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitro-1H-pyrazole-5-carbaldehyde: Lacks the sec-butyl group, which can affect its solubility and interaction with biological targets.
1-Phenyl-3-nitro-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a sec-butyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-butan-2-yl-5-nitropyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O3/c1-3-6(2)10-7(5-12)4-8(9-10)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
ODDHEQKRDDAFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-4-amine](/img/structure/B11744427.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
silane](/img/structure/B11744442.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744446.png)
![[3-(4-Methoxybenzamido)phenyl]boronic acid](/img/structure/B11744449.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744475.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)

![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744488.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)

